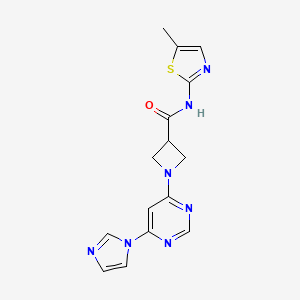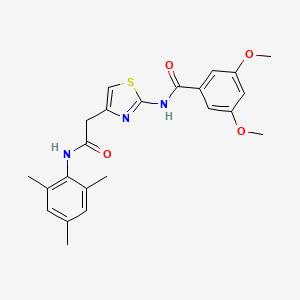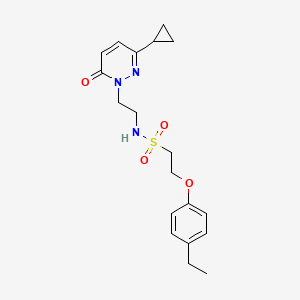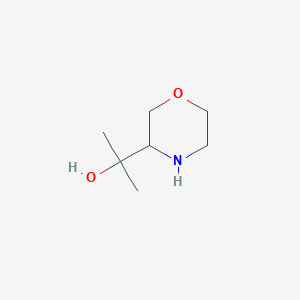![molecular formula C25H24N4O4S B2969533 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953958-44-6](/img/structure/B2969533.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 3,4-dihydroquinolin-1(2H)-yl group, a 2-oxoethyl group, a 3,4-dimethoxyphenyl group, and a 2-methylthiazolo[4,5-d]pyridazin-4(5H)-one group. These groups could potentially contribute to the compound’s biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group and the 2-methylthiazolo[4,5-d]pyridazin-4(5H)-one group are both heterocyclic structures, which often contribute to the bioactivity of a compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the 2-oxoethyl group could potentially be reduced, and the 3,4-dimethoxyphenyl group could potentially undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the 3,4-dimethoxyphenyl group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are synthesized through various chemical reactions, including the condensation of homophthalic acids with aliphatic aminoalcohols or aminothiols, oxidative cyclization, and intramolecular C–N bond formation facilitated by hypervalent iodine reagents. These synthetic pathways provide access to a variety of heterocyclic compounds that exhibit potential biological activities (Kubo et al., 1979), (Manivel et al., 2015).
Biological Activities
- Several studies have demonstrated the anti-inflammatory and analgesic potential of these compounds. For instance, specific derivatives have shown strong anti-inflammatory activity in rat models, surpassing that of phenylbutazone, along with comparable analgesic effects to aminopyrine, while maintaining low toxicity (Kubo et al., 1979).
- Novel quinazolinone derivatives, synthesized and characterized for their structural properties, have been evaluated for their potential anti-inflammatory and analgesic activities, highlighting the diverse pharmacological applications of this compound class (Farag et al., 2012).
Antimicrobial and Antitumor Activities
- The compound's derivatives have also been assessed for antimicrobial activities, with some showing good or moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
- Furthermore, certain quinazolinone analogues exhibit remarkable antitumor activities, displaying broad-spectrum efficacy against various cancer cell lines. This includes derivatives that are significantly more potent than the control, 5-FU, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Future Directions
Mechanism of Action
Target of action
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety , which is a highly valued scaffold in medicinal chemistry due to the vast number of biologically-active compounds based on this core structure . Compounds containing this unit have been reported to exhibit biological activity against a wide range of therapeutic targets .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Compounds with a 3,4-dihydroquinolin-1(2h)-yl moiety have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the diversity of biological activities reported for compounds with a 3,4-dihydroquinolin-1(2H)-yl moiety , the effects could potentially be quite varied.
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-15-26-23-24(34-15)22(17-10-11-19(32-2)20(13-17)33-3)27-29(25(23)31)14-21(30)28-12-6-8-16-7-4-5-9-18(16)28/h4-5,7,9-11,13H,6,8,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVZTACNDTDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)

![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)
![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2969467.png)

![4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B2969470.png)
